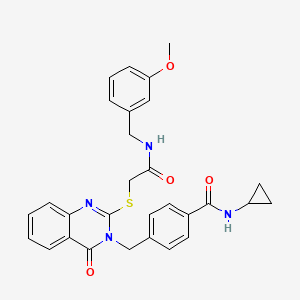

N-cyclopropyl-4-((2-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a broader class of chemicals known for their potential in various biochemical applications, including their roles in inhibiting specific enzymes or receptors. These compounds often exhibit a range of biological activities that can be leveraged in pharmaceutical development and other areas of chemical research.

Synthesis Analysis

The synthesis of complex organic compounds like this often involves multi-step chemical reactions, starting from simpler organic molecules. For example, compounds with similar complexity have been synthesized through condensation reactions, utilizing starting materials such as amino acids and aldehydes in the presence of suitable catalysts and conditions (Lu et al., 2021).

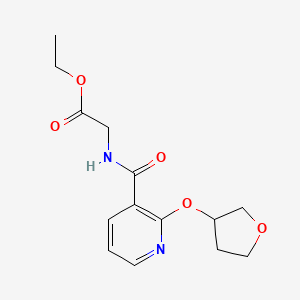

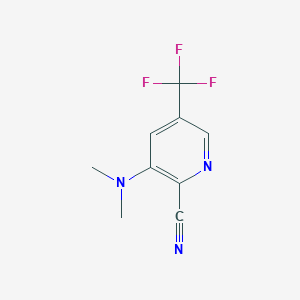

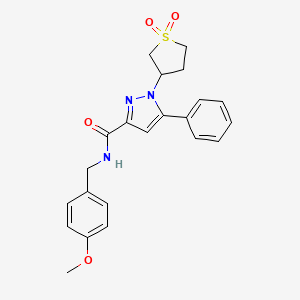

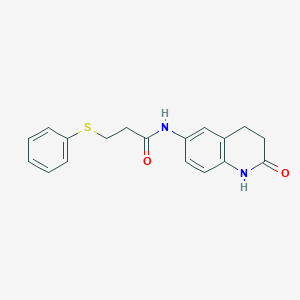

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and their spatial configuration (Lu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds with benzamide structures often explore the reactivity of the amide functional group and its interactions with other chemical species. For example, the synthesis of derivatives through reactions with secondary amines or the introduction of substituents to modify the compound's chemical and biological properties is common (Senthilkumar et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical application. These properties are influenced by the molecular structure and can be optimized through structural modifications (Bu et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, acid-base behavior, and interactions with biological molecules, are fundamental for understanding the compound's potential uses. Studies often focus on the compound's ability to interact with specific enzymes or receptors, influencing biological pathways (Bu et al., 2001).

Applications De Recherche Scientifique

Quinazoline Derivatives and Their Applications

Quinazoline derivatives are explored for their diverse biological activities, including anticancer, antimicrobial, and antihypertensive properties. These compounds' multifaceted roles in scientific research are highlighted through various synthesis and activity studies, shedding light on their potential applications.

Anticancer Potential : The synthesis and crystal structure analysis of quinazoline derivatives have indicated significant inhibitory activity against some cancer cell lines, underscoring their potential as anticancer agents (Lu et al., 2021). This highlights the importance of structural analysis in understanding the biological activities of such compounds.

Antimicrobial Activity : Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, showcasing their potential in combating microbial infections (Habib et al., 2013). This suggests that quinazoline derivatives could be valuable in developing new antimicrobial agents.

Antihypertensive and Diuretic Effects : Research on quinazoline derivatives has also explored their diuretic and antihypertensive activities, providing a foundation for developing new treatments for hypertension (Rahman et al., 2014). This demonstrates the compound's versatility in addressing cardiovascular diseases.

Antimycobacterial Activities : Synthesized quinazoline derivatives have shown promising in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Senthilkumar et al., 2008).

Synthesis Innovations : Studies on the synthesis of quinazoline derivatives, including cyclopropanation processes and the creation of doubly constrained systems, contribute to the advancement of synthetic methodologies in medicinal chemistry (Szakonyi et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopropyl-4-[[2-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O4S/c1-37-23-6-4-5-20(15-23)16-30-26(34)18-38-29-32-25-8-3-2-7-24(25)28(36)33(29)17-19-9-11-21(12-10-19)27(35)31-22-13-14-22/h2-12,15,22H,13-14,16-18H2,1H3,(H,30,34)(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKLPBCMVSUTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-((2-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)

![7-Benzyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]acetamide](/img/structure/B2496887.png)

![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)

![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)

![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)